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Compound of Interest

Compound Name: Ethyl 2,4-diphenylacetoacetate

Cat. No.: B1617159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of ethyl 2,4-diphenylacetoacetate (CAS No: 2901-29-3). The information is

compiled to assist researchers in the identification, characterization, and synthesis of this

compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for ethyl 2,4-
diphenylacetoacetate. While experimental ¹H NMR data is available, the ¹³C NMR and IR data

are based on estimated and hypothetical values due to the limited availability of public

experimental spectra.

Table 1: ¹H NMR Spectroscopic Data
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information

about the hydrogen atoms within the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.10 - 7.45 m - 10H
Aromatic protons

(2 x C₆H₅)

4.83 s - 1H
Methine proton

(C2-H)

4.16 q 7.1 2H

Ethyl methylene

protons (-

OCH₂CH₃)

3.68 s - 2H
Methylene

protons (C4-H₂)

1.29 t 7.1 3H

Ethyl methyl

protons (-

OCH₂CH₃)

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: Estimated ¹³C NMR Spectroscopic Data
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is used to determine the

types of carbon atoms in a molecule. The following are estimated chemical shifts.
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Estimated Chemical Shift (δ) ppm Assignment

~200-205 Keto carbonyl carbon (C=O)

~168-172 Ester carbonyl carbon (C=O)

~125-140 Aromatic carbons

~60-65 Ethyl methylene carbon (-OCH₂)

~50-55 Methine carbon (C2)

~40-45 Methylene carbon (C4)

~13-15 Ethyl methyl carbon (-CH₃)

Table 3: Hypothetical Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies.

Expected Absorption
Range (cm⁻¹)

Vibrational Mode Functional Group

3100-3000 C-H Stretch Aromatic C-H

2980-2850 C-H Stretch Aliphatic C-H

1750-1735 C=O Stretch Ester C=O

1725-1705 C=O Stretch Ketone C=O

1300-1000 C-O Stretch Ester C-O

Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass and molecular formula of a

compound.

Molecular Formula: C₁₈H₁₈O₃

Molecular Weight: 282.33 g/mol
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Experimental Protocols
Synthesis of Ethyl 2,4-diphenylacetoacetate via Claisen
Condensation
A common and efficient method for the synthesis of ethyl 2,4-diphenylacetoacetate is the

solvent-free Claisen condensation of ethyl phenylacetate.[1][2][3]

Materials:

Ethyl phenylacetate

Potassium tert-butoxide

0.5 M Hydrochloric acid (HCl)

Diethyl ether

Pentane or Hexane (for recrystallization)

Procedure:

In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.[4]

Heat the mixture at 100°C for 30 minutes under reflux.[1][2][3]

Cool the reaction mixture to room temperature.

Slowly neutralize the mixture with 0.5 M HCl.[4]

Extract the product with diethyl ether.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator.

Triturate the resulting residue with cold pentane to induce solidification of the crude product.

[4]
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Purify the crude solid by recrystallization from hot hexane to obtain pure ethyl 2,4-
diphenylacetoacetate.[4]

General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For

¹³C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy:

Sample Preparation: The IR spectrum can be obtained using a thin film of the compound on

a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR)

spectrometer.

Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric

pressure chemical ionization (APCI) source coupled to a mass analyzer.

Visualizations
The following diagram illustrates the reaction mechanism for the Claisen condensation

synthesis of ethyl 2,4-diphenylacetoacetate.
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Step 1: Enolate Formation

Step 2: Nucleophilic Attack Step 3: Elimination Step 4: Protonation

Ethyl Phenylacetate + Base (t-BuO⁻) Enolate (nucleophile)

Deprotonation

Tetrahedral Intermediate

Attack on carbonyl

Ethyl Phenylacetate (electrophile) Product EnolateLoss of Ethoxide Ethyl 2,4-diphenylacetoacetate
Acid Workup (H⁺)

Click to download full resolution via product page

Caption: Claisen condensation mechanism for ethyl 2,4-diphenylacetoacetate synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1617159?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

